molecular formula C15H17N3O6 B1215800 (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate CAS No. 7041-61-4

(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate

Cat. No.: B1215800
CAS No.: 7041-61-4
M. Wt: 335.31 g/mol
InChI Key: WKYZYLKGCNBEMG-UHFFFAOYSA-N
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Description

The compound (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[74002,704,6]trideca-1(9),12-dien-8-yl)methyl carbamate is a complex organic molecule known for its significant role in various scientific and industrial applicationsThis compound is characterized by its intricate tetracyclic structure, which includes multiple functional groups such as hydroxyl, methoxy, methyl, and carbamate groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate involves several steps, starting from the basic building blocks of the Mitomycin structure. The process typically includes:

    Formation of the Tetracyclic Core: This involves cyclization reactions to form the tetracyclic structure.

    Functional Group Modifications: Introduction of hydroxyl, methoxy, and methyl groups through specific reagents and conditions.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified tetracyclic structures with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in cancer treatment due to its structural similarity to Mitomycin.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate involves its interaction with DNA. It forms cross-links between DNA strands, inhibiting DNA replication and transcription, which ultimately leads to cell death. This mechanism is similar to that of Mitomycin, making it a potent anticancer agent .

Properties

IUPAC Name

(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-5-10(19)9-8(12(21)11(5)20)6(4-24-14(16)22)15(23-2)13-7(17-13)3-18(9)15/h6-7,13,17,19H,3-4H2,1-2H3,(H2,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYZYLKGCNBEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990613
Record name (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7041-61-4
Record name Antibiotic T 9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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